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Introduction

(Rac)-Sograzepide, also known as (Rac)-Netazepide or YF476, is a potent and selective
cholecystokinin B (CCK-B) or cholecystokinin 2 (CCK2) receptor antagonist. Preclinical studies
have demonstrated its efficacy as an orally active agent for reducing gastric acid secretion and
its potential in models of hypergastrinemia-related conditions. This document provides detailed
application notes and protocols for the administration of (Rac)-Sograzepide in preclinical trials,
based on available scientific literature.

Data Presentation
Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of (Rac)-Sograzepide
(Netazepide/YF476) in various preclinical species following different administration routes.
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. Administrat
Parameter Species ) Dosage Value Reference
ion Route
Oral Oral vs. N
_ o Rat Not Specified  26-28% [1]
Bioavailability Intravenous
Oral vs. .
Dog Not Specified  27-50% [1]
Intravenous
Tmax (Time
to Maximum Human (as a
) Oral 100 mg ~1 hour [2]
Concentratio proxy)
n)
) Human (as a
t¥2 (Half-life) Oral 100 mg ~7 hours [2]
proxy)

Note: Detailed preclinical pharmacokinetic data such as Cmax, AUC, and Clearance for rat and
dog models were not consistently available in the reviewed literature. The human data is
provided as an approximate reference.

Pharmacodynamic Parameters

The pharmacodynamic efficacy of (Rac)-Sograzepide has been primarily evaluated by its
ability to inhibit gastric acid secretion.
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. Administrat .
Parameter Species . Agonist EDso Value Reference
ion Route
Inhibition of Rat
, _ _ _ 0.0086
Gastric Acid (anesthetized  Intravenous Pentagastrin [3]
] pumol/kg
Secretion )
Do
g_ _ _ 0.018
(Heidenhain Intravenous Pentagastrin [3]
umol/kg
pouch)
Do
q . _ 0.020
(Heidenhain Oral Pentagastrin [3]
pmol/kg
pouch)

Toxicological Data

Toxicology studies have established a preliminary safety profile for (Rac)-Sograzepide.

NOAEL (No-
. . Observed-

Parameter Species Study Duration Reference
Adverse-Effect
Level)

Repeat-Dose

o Rat 13 weeks 100 mg/kg/day [1]
Toxicity
Dog 13 weeks 100 mg/kg/day [1]

Experimental Protocols
General Considerations

Compound Solubility: (Rac)-Sograzepide is a small molecule that may have limited aqueous

solubility. The choice of vehicle is critical for achieving appropriate dissolution and

bioavailability.

Vehicle Selection: For oral administration, common vehicles include agueous solutions of

suspending agents like methylcellulose or carboxymethylcellulose, often with a surfactant
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such as Tween 80. For intravenous administration, sterile saline or solutions containing co-
solvents like polyethylene glycol (PEG) or ethanol may be used, ensuring the final
formulation is isotonic and has a physiological pH.[4][5][6][7]1[8][9]

Oral Administration Protocol (Rodent Model - Gavage)

This protocol is a general guideline and may require optimization based on specific
experimental needs.

e Preparation of Formulation:
o For a suspension, weigh the required amount of (Rac)-Sograzepide.

o Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile
water.

o Gradually add the vehicle to the powdered compound while triturating to form a
homogenous suspension.

o The final concentration should be calculated based on the desired dose and a standard
gavage volume for the animal model (e.g., 5-10 mL/kg for rats).

e Animal Handling and Dosing:

o Animals should be fasted overnight prior to dosing to ensure consistent gastric emptying,
unless contraindicated by the study design.

o Gently restrain the animal.

o Use a proper size and type of gavage needle (e.g., a curved, ball-tipped stainless steel
needle for rats).

o Measure the distance from the animal's mouth to the xiphoid process to determine the
correct insertion depth.

o Carefully insert the gavage needle into the esophagus and deliver the formulation directly
into the stomach.
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o Observe the animal for any signs of distress post-administration.

Intravenous Administration Protocol (Rodent Model -
Tail Vein Injection)

e Preparation of Formulation:

o Dissolve (Rac)-Sograzepide in a suitable sterile vehicle. A common vehicle for
intravenous injection is sterile saline (0.9% NaCl). If solubility is an issue, a co-solvent
system such as 10% ethanol, 30% polyethylene glycol 400, and 60% sterile water can be
considered.

o The formulation should be filtered through a 0.22 um sterile filter before administration.

o The final concentration should be adjusted to deliver the desired dose in a small volume
(e.q., 1-5 mL/kg for rats).

e Animal Handling and Dosing:
o Place the animal in a restraining device that allows for safe and clear access to the tail.

o Warming the tail with a heat lamp or warm water can help dilate the veins, making
injection easier.

o Disinfect the injection site with 70% ethanol.

o Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the formulation.
o Insert the needle into one of the lateral tail veins and slowly inject the solution.

o Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

o Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations
Signaling Pathway
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The following diagram illustrates the downstream signaling pathways activated upon the
binding of agonists like gastrin to the CCK2 receptor, which is antagonized by (Rac)-
Sograzepide.
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Caption: CCK2 Receptor Signaling Cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of
(Rac)-Sograzepide in a preclinical model of gastric acid secretion.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b8069534?utm_src=pdf-body
https://www.benchchem.com/product/b8069534?utm_src=pdf-body
https://www.benchchem.com/product/b8069534?utm_src=pdf-body-img
https://www.benchchem.com/product/b8069534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Preparation

Animal Acclimatization

Fasting (overnight)

Formulation Preparation

((Rac)-Sograzepide or Vehicle)

ing & Treatment

Administration of

(Rac)-Sograzepide or Vehicle

(Oral or V)

Anesthesia (if required)

Induction of Gastric Acid Secretion
(e.g., Pentagastrin infusion)

Sampling & Analysis

Collection of Gastric Juice

!

Y

Measurement of Gastric
Acid Output

Blood Sampling for PK Analysis

'y

Data Analysis

Click to download full resolution via product page

© 2025 BenchChem.

All rights reserved. 7/9

Tech Support


https://www.benchchem.com/product/b8069534?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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